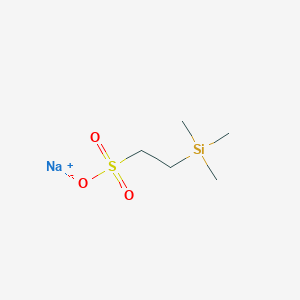

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

Description

Properties

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635618 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18143-40-3 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of Sodium 2-(trimethylsilyl)ethane-1-sulfonate (DSS)

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(trimethylsilyl)ethane-1-sulfonate, a critical reagent in modern analytical chemistry. While its applications are specific, its impact is profound, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This document will delve into the fundamental principles governing its primary use, detail validated experimental protocols, explore its limitations, and provide a comparative analysis against alternative compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively utilize this compound in their work.

Introduction: Defining a Niche but Critical Compound

Sodium 2-(trimethylsilyl)ethane-1-sulfonate, systematically known as Sodium 3-(trimethylsilyl)propane-1-sulfonate, is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂CH₂SO₃⁻Na⁺[1]. It presents as a white, water-soluble solid, a physical property that is central to its primary application[1][2]. While it may be used in broader chemical synthesis studies, its predominant and most critical role is as an internal chemical shift standard for proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous solutions[2][3].

The International Union of Pure and Applied Chemistry (IUPAC) recommends the use of a universal primary reference for all NMR spectra to ensure data consistency and comparability across different experiments and laboratories[4]. For organic solvents, tetramethylsilane (TMS) serves this role. In aqueous solutions, Sodium 2-(trimethylsilyl)ethane-1-sulfonate (commonly abbreviated as DSS) is the recommended standard[2][4]. Its molecular structure is uniquely suited for this purpose, featuring a trimethylsilyl group for signal generation and a sulfonate group to confer high water solubility[1][2].

The Core Application: A Gold Standard for Aqueous NMR

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a sample. However, the measured property, the chemical shift (δ), is not an absolute value but a relative one, referenced against a standard[4][5]. The utility of DSS lies in its ability to provide a precise and reliable 'zero point' on the NMR chemical shift scale for samples dissolved in water or D₂O.

Causality: Why DSS is an Effective NMR Standard

The efficacy of DSS as an internal standard is not arbitrary; it is a direct consequence of its specific chemical properties:

-

Sharp, Unambiguous Reference Signal : The nine equivalent protons of the trimethylsilyl (CH₃)₃Si- group produce a single, sharp, and intense resonance signal[2]. The low electronegativity of the silicon atom shields these protons, shifting their signal significantly upfield (to a lower chemical shift value) relative to the signals from most organic and biological molecules[2]. By convention, this signal is defined as 0.0 parts per million (ppm)[2].

-

High Aqueous Solubility : The ionic sulfonate group (-SO₃⁻Na⁺) makes DSS highly soluble in water, allowing it to be easily incorporated into biological and other aqueous samples[2]. This stands in stark contrast to TMS, the standard for nonpolar organic solvents, which is immiscible with water[4].

-

Chemical and pH Insensitivity : The trimethylsilyl group's chemical shift is relatively insensitive to variations in pH, a critical feature for studying biological samples like serum, urine, or cell lysates, where pH can fluctuate[1]. This provides a more stable reference compared to related standards like Sodium trimethylsilyl propionate (TSP), whose carboxylate group makes it more susceptible to pH-dependent chemical shift changes[1].

-

Quantitative Capability : When added at a precise, known concentration, DSS can serve not only as a chemical shift reference but also as a quantitative standard[6]. The integrated area of the DSS signal can be used to calculate the absolute concentrations of other analytes in the sample, a technique known as quantitative NMR (qNMR)[7].

Experimental Protocol: Utilizing DSS as an Internal Standard

The following is a validated, step-by-step methodology for preparing an NMR sample using DSS. This protocol ensures reproducibility and data integrity.

Objective: To prepare a biological or chemical sample in an aqueous buffer for NMR analysis with DSS as an internal reference for chemical shift and quantification.

Materials:

-

Analyte sample (e.g., lyophilized metabolite extract, protein solution)

-

Deuterium oxide (D₂O)

-

Aqueous buffer (e.g., phosphate buffer), pH adjusted

-

DSS stock solution (e.g., 10 mM in D₂O)

-

High-quality 5 mm NMR tubes[8]

-

Vortex mixer and centrifuge

Methodology:

-

Sample Reconstitution: Dissolve the analyte sample in a precise volume of the aqueous buffer prepared in D₂O. For example, dissolve a lyophilized pellet in 540 µL of buffer[9].

-

Standard Addition: Add a precise volume of the DSS stock solution to the reconstituted sample to achieve a final concentration typically in the range of 0.5 mM to 1 mM[4][6][9]. For instance, add 60 µL of a 5 mM DSS stock solution to the 540 µL sample to yield a final volume of 600 µL and a final DSS concentration of 0.5 mM.

-

Homogenization: Vortex the sample for 30-60 seconds to ensure thorough mixing of the analyte and the DSS standard[9].

-

Clarification: Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet any insoluble material or precipitates[9]. Particulates in the NMR tube will severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor data quality.

-

Transfer to NMR Tube: Carefully transfer the clear supernatant to a clean, high-quality NMR tube using a Pasteur pipette or syringe, ensuring no solid material is transferred[8][9]. The required sample volume is typically 550-600 µL for a standard 5 mm tube[10].

-

Final Checks: Wipe the outside of the NMR tube clean and cap it securely[10]. The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition[10].

Visualization of the NMR Sample Preparation Workflow

The following diagram illustrates the logical flow of the protocol described above.

Caption: A flowchart detailing the key steps for preparing an aqueous NMR sample using DSS as an internal standard.

Scientific Integrity: Limitations and Self-Validating Systems

While DSS is the recommended standard, a senior scientist must recognize its limitations to design robust experiments. The primary concern with DSS is its propensity to interact with macromolecules and other components in complex biological samples[7][11].

Mechanism of Interaction

DSS is an amphipathic molecule, possessing both a hydrophobic trimethylsilyl group and a hydrophilic, anionic sulfonate head. This structure can lead to non-covalent interactions with various analytes:

-

Electrostatic Interactions: The negatively charged sulfonate group can interact with positively charged residues on proteins or cationic peptides[12][13].

-

Hydrophobic Interactions: The nonpolar trimethylsilyl end can associate with hydrophobic pockets on proteins or with lipids and micelles[11][13].

Consequences and Mitigation

These interactions are a critical source of potential error. When DSS binds to a macromolecule, its local chemical environment changes, which can cause:

-

Chemical Shift Perturbation: The primary reference signal at 0.0 ppm can shift, leading to inaccurate calibration of the entire spectrum[13][14]. Shifts of up to 60 ppb have been observed in the presence of micelles[13].

-

Line Broadening: The signal can become broader, making precise referencing and quantification more difficult[12].

A self-validating system requires acknowledging and checking for these effects. Researchers should always inspect the DSS peak for unexpected shifts or broadening, especially when comparing spectra across different sample types (e.g., control vs. disease state) where protein or lipid composition may vary. If interactions are suspected, sample preparation may need to be modified, for instance by removing macromolecules via ultrafiltration, though this can also lead to the loss of some metabolites[15].

Authoritative Grounding: Alternative Standards

Concerns about DSS-analyte interactions have prompted the development of alternative standards.

-

DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate): This cationic standard was designed to minimize interactions with cationic peptides[1][12]. However, subsequent studies have shown that DSA also interacts with micelles and is not a perfect solution[11][13].

-

TSP (Sodium 3-(trimethylsilyl)propionate-d₄): A commonly used alternative, but its carboxylate group makes its chemical shift more sensitive to pH changes compared to the sulfonate group in DSS[1][7].

-

Maleic and Fumaric Acid: For metabolomics studies where protein precipitation is used and DSS/TSP show signal attenuation, maleic acid and fumaric acid have been proposed as more reliable internal standards as they do not bind proteins[15].

Data Presentation: Comparative Analysis of NMR Standards

To aid in experimental design, the properties of DSS are summarized below in comparison to other common NMR standards.

| Property | Sodium 2-(trimethylsilyl)ethane-1-sulfonate (DSS) | Tetramethylsilane (TMS) | Sodium 3-(trimethylsilyl)propionate-d₄ (TSP) |

| Primary Use | Internal standard for aqueous solutions (D₂O)[4] | Internal standard for organic solvents (CDCl₃, etc.)[4] | Internal standard for aqueous solutions (D₂O)[7] |

| Solubility | High water solubility[1] | Insoluble in water, soluble in organic solvents[2] | High water solubility[7] |

| Reference Signal | (CH₃)₃Si- at 0.0 ppm[2] | (CH₃)₄Si at 0.0 ppm[4] | (CH₃)₃Si- at 0.0 ppm[7] |

| pH Sensitivity | Low; sulfonate is a strong acid salt[1] | Not applicable in aqueous media | Moderate; carboxylate pKa affects shift[1] |

| Key Advantage | Recommended standard for aqueous NMR, stable over a wide pH range[1][4]. | Volatile, easily removed; inert[8]. | Widely used in early metabolomics studies. |

| Key Limitation | Can interact with proteins, peptides, and lipids, causing peak shifts/broadening[11][12][13]. | Not suitable for aqueous samples[2]. | pH sensitivity; also interacts with proteins[1][7]. |

Important Disambiguation: DSS vs. Dextran Sodium Sulfate

It is critically important for researchers, particularly in the life sciences, to distinguish between two compounds that share the acronym "DSS".

-

Sodium 2-(trimethylsilyl)ethane-1-sulfonate: The NMR standard discussed in this guide.

-

Dextran Sodium Sulfate: A polysaccharide that is widely used to induce experimental colitis in animal models of inflammatory bowel disease (IBD)[6][16].

These are entirely different molecules with unrelated applications. Misidentification in literature searches, ordering, or experimental application can have profound negative consequences. Always verify the full chemical name or CAS number (2039-96-5 for the sodium salt of the NMR standard) to avoid ambiguity.

Conclusion and Future Perspectives

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is an indispensable tool for researchers performing NMR spectroscopy in aqueous media. Its properties provide a reliable and IUPAC-sanctioned method for chemical shift referencing, forming the bedrock of data comparability for countless studies in metabolomics, structural biology, and drug development.

The primary directive for any scientist using DSS is to be aware of its main limitation: the potential for interaction with sample components. By understanding this mechanism and designing protocols that are self-validating—for instance, by carefully monitoring the DSS peak's position and shape—one can mitigate potential artifacts. The choice of an internal standard is not merely a procedural step but a critical experimental parameter that demands scientific rigor. While alternative standards exist, DSS remains the benchmark against which others are judged, and its proper use is a hallmark of high-quality NMR research.

References

-

NMR Sample Preparation. (n.d.). Retrieved from Google search.[9]

-

NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples. (2024, May 10). National Institutes of Health.[11]

-

Chemical Shift Referencing. (n.d.). UCSB Chemistry and Biochemistry NMR Facility.[4]

-

Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513.[12]

-

Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. (2020, November 4). National Institutes of Health.[7]

-

DSS – Knowledge and References. (n.d.). Taylor & Francis.[6]

-

DSS (NMR standard). (n.d.). In Wikipedia.[1]

-

Gogoll, L., & Geyer, A. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. Journal of Magnetic Resonance, 293, 83-90.[13]

-

DSS Definition - Organic Chemistry Key Term. (n.d.). Fiveable.[17]

-

Quantitative NMR Methods in Metabolomics. (n.d.). PubMed Central, National Institutes of Health.[15]

-

2-(Trimethylsilyl)ethanesulfonic acid 95 18143-40-3. (n.d.). Sigma-Aldrich.[3]

-

Interaction of DSS with serum protein can result in shifts of position... (n.d.). ResearchGate.[14]

-

How to Prepare Samples for NMR. (n.d.). ResearchGate.[8]

-

Auto-offsetting and -referencing in biomolecular NMR experiments. (n.d.).[18]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Blogs.[10]

-

Application of Benchtop NMR for Metabolomics Study Using Feces of Mice with DSS-Induced Colitis. (n.d.). PubMed Central.[16]

-

DSS (NMR Standard). (n.d.). chemeurope.com.[2]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.[19]

-

NMR Sample Preparation. (n.d.).

-

Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins. (n.d.). PubMed Central.[5]

-

SAFETY DATA SHEET - TCI Chemicals. (2025, October 1).[20]

-

2-(Trimethylsilyl)ethanesulfonic acid sodium salt, min 95%, 1 gram. (n.d.).[21]

-

2-(Trimethylsilyl)ethanesulfonic acid sodium salt (C007B-297948). (n.d.). Cenmed.[22]

-

ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.

-

Sodium 2-sulfanyl ethane sulfonate. (n.d.). Sigma-Aldrich.[23]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021, March 1). RSC Advances.[24]

-

2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIde. (2024, April 9). ChemBK.[25]

-

Ethanesulfonic acid, 2-(trimethylsilyl)-, sodium salt (C5H14O3SSi). (n.d.). PubChemLite.[26]

-

Sodium ethanesulphonate | C2H5NaO3S | CID 4192170. (n.d.). PubChem, National Institutes of Health.[27]

Sources

- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 2. DSS_(NMR_Standard) [chemeurope.com]

- 3. 2-(三甲基硅基)乙磺酸 钠盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 5. Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nmrprobe.org [nmrprobe.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Benchtop NMR for Metabolomics Study Using Feces of Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. Auto-offsetting and -referencing in biomolecular NMR experiments [file.scirp.org]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. tcichemicals.com [tcichemicals.com]

- 21. calpaclab.com [calpaclab.com]

- 22. cenmed.com [cenmed.com]

- 23. Sodium 2-sulfanyl ethane sulfonate | Sigma-Aldrich [sigmaaldrich.com]

- 24. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 25. chembk.com [chembk.com]

- 26. PubChemLite - Ethanesulfonic acid, 2-(trimethylsilyl)-, sodium salt (C5H14O3SSi) [pubchemlite.lcsb.uni.lu]

- 27. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Accuracy: A Technical Guide to Purity Requirements for DSS in Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals

The Indispensable Role of Purity in qNMR

Quantitative NMR stands as a primary ratio method for determining the purity of organic compounds, offering traceability to the International System of Units (SI) when executed correctly.[1][2] The accuracy of this technique is fundamentally reliant on the purity of the internal standard used for calibration.[3][4] DSS, and its deuterated analogue DSS-d6, are widely used internal standards, particularly for aqueous solutions, due to the convenient chemical shift of their trimethylsilyl (TMS) protons at approximately 0 ppm, which is relatively insensitive to pH.[5]

The core principle of qNMR involves comparing the integral of a signal from the analyte to the integral of a signal from a reference standard of known purity and concentration.[6][7] The fundamental equation for purity calculation underscores this dependency:

Purity of Analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * Purity_standard

Where:

-

I = Integral of the NMR signal

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = Mass

-

Purity = Purity of the standard in mass fraction (%)

Common Impurities in DSS and Their Detrimental Effects

The chemical synthesis of DSS can introduce several types of impurities that can compromise its utility in qNMR. Understanding the nature of these impurities is critical for developing effective purity assessment protocols.

Structurally Related Impurities: These are organic molecules with structures similar to DSS, often arising from incomplete reactions or side reactions during synthesis. Their ¹H NMR signals may appear close to the primary DSS signals, potentially overlapping and artificially inflating the integral of the reference signal.[8] Even at low levels (e.g., > 0.1%), such impurities can introduce significant errors in the final purity calculation of the analyte.[9]

Residual Solvents: Organic solvents used during the synthesis and purification of DSS can remain in the final product.[10][11] While often volatile, their presence can be detected by ¹H NMR and, if their signals overlap with either the analyte or the DSS reference signal, they will interfere with accurate integration.

Water Content (Hygroscopicity): DSS, particularly in its salt form, is known to be hygroscopic.[12] The presence of water does not typically interfere with the ¹H NMR signals of interest but significantly impacts the accurate weighing of the standard.[9][12] The certified purity value of a DSS standard often corresponds to its monohydrate form, and it's crucial to allow the standard to equilibrate to a stable hydration state before weighing to ensure the mass used in calculations reflects the actual amount of the DSS molecule.[12]

Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant broadening of NMR signals, degrading the resolution and shape of the peaks.[9] This can make accurate integration challenging and reduce the overall signal-to-noise ratio, thereby increasing the uncertainty of the measurement.

A Multi-Pronged Approach to Purity Verification: The Self-Validating System

A robust qualification of DSS for qNMR requires a multi-technique approach to create a self-validating system. Relying on a single analytical method is insufficient to comprehensively assess all potential impurities.

High-Resolution ¹H NMR Spectroscopy: The Primary Gatekeeper

High-resolution ¹H NMR is the first and most critical tool for assessing DSS purity. A high-purity DSS standard should exhibit a sharp, singlet resonance for the nine magnetically equivalent protons of the trimethylsilyl group at ~0 ppm, with other DSS-related signals at expected chemical shifts (e.g., multiplets around 2.91, 1.75, and 0.63 ppm).[5]

Experimental Protocol: ¹H NMR Purity Assessment of DSS

-

Sample Preparation: Accurately weigh a suitable amount of the DSS standard (e.g., 5-10 mg) and dissolve it in a known volume of a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆).[3][9]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Quantitative Acquisition Parameters:

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate signal integration.[6] A delay of at least 10 times T₁ is recommended for the highest accuracy.[9]

-

Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[6]

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 1000:1) for the main DSS signal and to detect low-level impurities.[9][13]

-

-

Data Processing:

-

Impurity Detection: Meticulously examine the entire spectrum for any signals that do not correspond to the DSS molecule or the deuterated solvent and its satellites. The absence of significant impurities (typically < 0.1%) is a key acceptance criterion.[9]

Orthogonal Techniques for Comprehensive Purity Confirmation

While ¹H NMR is powerful, it is not infallible. Orthogonal analytical techniques provide complementary information and are essential for a comprehensive purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive for detecting non-volatile organic impurities that may not be easily observed in the ¹H NMR spectrum, especially if their signals are broad or overlap with the main DSS signals.

Elemental Analysis (CHN/S): This technique provides the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The results should be in close agreement with the theoretical values for DSS. Deviations can indicate the presence of inorganic impurities or an incorrect hydration state.

Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in the DSS standard. This information is crucial for correcting the mass of the standard used in qNMR calculations, especially given its hygroscopic nature.[12]

Acceptance Criteria for DSS in qNMR

The following table summarizes the key acceptance criteria for qualifying a batch of DSS for use as a qNMR internal standard.

| Parameter | Analytical Technique | Acceptance Criteria | Rationale |

| Purity (Organic) | ¹H NMR Spectroscopy | ≥ 99.9% (absence of detectable organic impurities at a reporting threshold of < 0.1%) | Ensures that the reference signal is not artificially inflated by signals from structurally related impurities.[9] |

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Spectrum consistent with the known structure of DSS. | Confirms the chemical identity of the standard. |

| Water Content | Karl Fischer Titration | Accurately determined and reported on the certificate of analysis. | Allows for accurate correction of the weighed mass to reflect the anhydrous DSS content.[12] |

| Residual Solvents | ¹H NMR, Gas Chromatography (GC) | Below specified limits (e.g., per ICH guidelines). | Prevents interference from solvent signals in the qNMR spectrum. |

| Elemental Composition | CHN/S Analysis | Within ± 0.3% of theoretical values. | Verifies the elemental integrity of the compound and helps to rule out inorganic impurities. |

Visualizing the Workflow and the Impact of Impurities

The following diagrams illustrate the logical flow of a qNMR experiment and the detrimental effect of using an impure DSS standard.

Caption: Ideal qNMR workflow using a pure DSS standard.

Caption: Impact of an impure DSS standard on qNMR accuracy.

Conclusion: Upholding the Integrity of qNMR

The reliability of quantitative NMR is inextricably linked to the purity of the internal standard. For DSS, a seemingly simple molecule, a comprehensive and multi-faceted approach to purity verification is paramount. By implementing a self-validating system that combines high-resolution ¹H NMR with orthogonal techniques like LC-MS and Karl Fischer titration, researchers can ensure the integrity of their DSS standard. This diligence is not merely a matter of good laboratory practice; it is the essential foundation for generating accurate, reproducible, and trustworthy quantitative data in pharmaceutical development and scientific research. Adherence to these stringent purity requirements empowers scientists to have the utmost confidence in their qNMR results, ultimately contributing to the development of safe and effective medicines.

References

-

BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]

-

Miyake, S., et al. (2020). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy. Chemical and Pharmaceutical Bulletin, 68(8), 754-762. [Link]

-

USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. [Link]

-

Wikipedia. (n.d.). DSS (NMR standard). [Link]

-

ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

-

Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

-

American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]

-

ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. [Link]

-

National Technical Reports Library. (n.d.). NIST-Traceable NMR Method to Determine Quantitative Weight Percentage Purity of Mustard (HD) Feedstock Samples. [Link]

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]

-

USP. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

-

PANIC NMR. (n.d.). Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. [Link]

-

Giner, J.-L. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653. [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-376. [Link]

-

Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

-

Taylor & Francis. (n.d.). DSS – Knowledge and References. [Link]

-

ResearchGate. (n.d.). In quantitative NMR, does the DSS (NMR internal standard for aq. solutions) interfere with the NMR spectra for Sodium Dodecyl Sulfate?. [Link]

-

University of California, Irvine. (n.d.). Purity by Absolute qNMR Instructions. [Link]

-

ETH Zurich. (2020). Quantitative NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. [Link]

-

DTIC. (n.d.). NIST-TRACEABLE NMR METHOD TO DETERMINE QUANTITATIVE WEIGHT PERCENTAGE PURITY OF NITROGEN MUSTARD HN-1 FEEDSTOCK SAMPLES. [Link]

-

Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. [Link]

Sources

- 1. usp.org [usp.org]

- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ethz.ch [ethz.ch]

- 8. chemadder.com [chemadder.com]

- 9. bipm.org [bipm.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Aqueous Solubility of Dextran Sulfate Sodium (DSS)

Abstract

Dextran Sulfate Sodium (DSS), a sulfated polysaccharide, is a cornerstone reagent in biomedical research, most notably for inducing experimental colitis in animal models, and as a versatile tool in diagnostics and biochemical separations. The successful application of DSS hinges on its proper dissolution and stability in aqueous solutions. However, achieving a stable, homogenous solution can be challenging, as its solubility is intricately linked to a variety of physicochemical factors. This guide provides an in-depth analysis of DSS solubility in common aqueous buffers, offering field-proven insights into the causal mechanisms governing its behavior. We will explore the impact of molecular weight, pH, ionic strength, and temperature, and provide validated protocols for solution preparation and solubility assessment, empowering researchers to achieve reproducible and reliable experimental outcomes.

The Molecular Basis of DSS Solubility

Dextran Sulfate Sodium is a polyanionic derivative of dextran, a bacterial polysaccharide composed of α-1,6 linked glucose units[1]. Its solubility is not a simple matter of dissolution but a complex interplay of its intrinsic molecular properties.

-

Molecular Weight (MW): DSS is available in a wide range of molecular weights, from under 5 kDa to over 1,400 kDa[2]. As a general principle, higher molecular weight polymers, including DSS, may exhibit lower solubility or dissolve more slowly than their lower molecular weight counterparts[3]. The colitis-inducing grade is typically in the range of 36-50 kDa[2].

-

Degree of Sulfation: The anionic nature of DSS, which is critical to its solubility in water, is conferred by sulfate ester groups attached to the glucosyl residues. A typical sulfur content of approximately 17% corresponds to about 1.9 to 2.3 sulfate groups per glucose unit[3]. These negatively charged groups promote interaction with polar water molecules. In solutions with low ionic strength, electrostatic repulsion between these sulfate groups causes the polymer chain to adopt a fully extended and more soluble conformation.

-

Counter-ion (Sodium): DSS is supplied as a sodium salt. The sodium ions dissociate in water, leaving the highly negatively charged polyanion, which readily interacts with water.

General Solubility and Standard Preparation in Water

DSS powder is generally described as being freely soluble in water[4]. Manufacturer technical datasheets often state a solubility of at least 50-100 mg/mL in pure water, yielding a clear to slightly hazy, colorless or faintly yellowish solution[3]. For many applications, such as the widely used DSS-induced colitis model, concentrations of 2-5% w/v (20-50 mg/mL) are prepared in drinking water[2].

Core Protocol: Preparation of a DSS Stock Solution in Water

This protocol provides a validated method for preparing a standard DSS solution.

Materials:

-

Dextran Sulfate Sodium (DSS) salt (e.g., MW 36-50 kDa)

-

High-purity, sterile water (autoclaved or 0.22 µm filtered)

-

Magnetic stirrer and stir bar

-

Sterile container

Methodology:

-

Weighing: Accurately weigh the desired amount of DSS powder. For a 5% (w/v) solution, this would be 5 g of DSS for a final volume of 100 mL.

-

Initial Dispensing: Add the DSS powder to approximately 80% of the final desired volume of water in a sterile container. Expert Insight: Adding the powder to the liquid, rather than the reverse, prevents clumping and facilitates wetting of the particles.

-

Dissolution: Place the container on a magnetic stirrer and add a sterile stir bar. Stir at a moderate speed at room temperature. Complete dissolution may take several hours for higher concentrations or molecular weights[5]. Gentle heating to 37-50°C can accelerate the process, but boiling should be avoided[6].

-

Volume Adjustment: Once the DSS is fully dissolved and the solution is clear, remove the stir bar and adjust the volume to the final desired level with sterile water.

-

Sterilization (Optional): DSS solutions can be filter-sterilized using a 0.22 µm or 0.45 µm filter[7]. Note that highly concentrated or high MW solutions can be viscous and difficult to filter[5]. Autoclaving is also possible (110-115°C for 30-45 minutes), but the solution should be buffered, as the free acid form of DSS is extremely acidic and can undergo autohydrolysis[1][3].

-

Storage: It is best practice to prepare DSS solutions fresh on the day of use[2][8]. If storage is necessary, store at 4°C for no more than a few days. For longer-term storage, aliquots can be stored at -20°C.

Impact of Buffer Composition on DSS Solubility

While highly soluble in pure water, the solubility of DSS can be dramatically affected by the components of common aqueous buffers. The primary factors are pH, ionic strength, and the presence of specific cations.

Effect of pH

The pH of a 1% DSS solution in water typically falls between 5.0 and 7.5[4][9][10]. The sulfate groups on DSS are strong acids, meaning they remain ionized (negatively charged) across a wide physiological pH range. Therefore, pH changes within this range (e.g., 6.0-8.0) have a relatively minor effect on the charge and, consequently, the solubility of DSS itself. However, extreme pH values can lead to hydrolysis of the polysaccharide backbone[1].

Effect of Ionic Strength and Specific Cations

This is the most critical factor for researchers to consider when choosing a buffer.

-

High Ionic Strength: In solutions of high ionic strength, the abundant positive ions in the buffer can shield the negative charges on the DSS polymer chains. This reduces the electrostatic repulsion, causing the polymer to shrink and adopt a less extended conformation, which can lead to decreased solubility or precipitation—a phenomenon known as "salting out".

-

Divalent Cations: DSS exhibits a higher affinity for divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), than for monovalent cations like sodium (Na⁺)[1]. The presence of divalent cations can cause extensive cross-linking between the polyanionic DSS chains, leading to aggregation and precipitation. The calcium salt of dextran sulfate is notably insoluble[1]. Therefore, buffers containing significant concentrations of Ca²⁺ or Mg²⁺, such as certain cell culture media, are generally incompatible with high concentrations of DSS.

Deep Dive into Common Buffers

Phosphate-Buffered Saline (PBS):

-

Compatibility: PBS is a widely used buffer, but its compatibility with DSS is limited. The solubility of DSS (MW ~40 kDa) in standard PBS (pH 7.2) is reported to be approximately 10 mg/mL (1% w/v)[8]. This is significantly lower than its solubility in pure water.

-

Causality: Standard 1X PBS has a relatively high ionic strength (typically ~150 mM NaCl). This contributes to the "salting out" effect described above. While standard PBS formulations do not typically contain divalent cations, some variations (e.g., DPBS) may, which would further decrease DSS solubility.

Tris-Based Buffers (e.g., Tris-HCl):

-

Compatibility: Tris buffers (pH 7.0-9.0) are generally more compatible with DSS than PBS, provided they do not contain high salt concentrations or incompatible additives[11]. Studies have shown that the viscosity of DSS solutions, an indicator of polymer hydration and extension, is higher in Tris buffer than in phosphate buffer, suggesting better solubility[12].

-

Causality: Tris itself does not interact adversely with DSS. However, as a primary amine, Tris can be reactive and may interfere with certain downstream applications, such as those involving NHS-ester crosslinkers or assays where primary amines are problematic[13].

Acetate/Citrate Buffers (Acidic pH):

-

Compatibility: These buffers are used for applications requiring an acidic pH. As DSS remains charged at lower pH values, it is generally soluble in these buffers, assuming moderate ionic strength.

-

Causality: The primary concern with acidic buffers is not solubility but the long-term stability of the dextran polymer. Strong acids can hydrolyze the glycosidic bonds of the dextran backbone, especially at elevated temperatures[1].

Data Summary: DSS Solubility in Aqueous Media

| Solvent/Buffer | Typical Concentration | Reported Solubility (MW ~40 kDa) | Key Considerations & Causality |

| Deionized Water | 2-5% (20-50 mg/mL)[2] | ≥100 mg/mL (10%)[1] | Gold standard. Low ionic strength allows full polymer extension and hydration. |

| PBS (pH 7.2) | <1% (<10 mg/mL) | ~10 mg/mL (1%)[8] | High ionic strength (~150 mM NaCl) causes "salting out," reducing solubility. |

| Tris-HCl (pH 7.5) | Variable | Generally good; higher than PBS[12] | Tris is non-ionic and compatible. Avoid high salt concentrations in the buffer formulation. |

| Buffers with Ca²⁺/Mg²⁺ | Not Recommended | Very Low / Insoluble[1] | Divalent cations cross-link anionic DSS chains, causing precipitation. |

Protocol for Solubility Testing in a Novel Buffer

When working with a new buffer system, it is essential to empirically determine the solubility limit of DSS. This self-validating protocol provides a systematic approach.

Workflow for DSS Solubility Assessment

Caption: Workflow for determining DSS solubility in a novel aqueous buffer.

Step-by-Step Methodology

-

Preparation: Prepare the specific aqueous buffer of interest, ensuring its pH and composition are finalized.

-

Initial Setup: Weigh a precise amount of DSS powder (e.g., 50 mg) into a microcentrifuge tube.

-

Titration: Add a small, exact volume of the buffer to the tube (e.g., 100 µL).

-

Mixing: Vortex the tube vigorously for 2-3 minutes. Allow the tube to rest and observe.

-

Observation:

-

If the solution becomes completely clear, the DSS is fully dissolved. Record the total volume added and proceed to the next titration step (return to step 3).

-

If the solution remains hazy or contains visible particulates, it may be approaching saturation.

-

-

Confirmation of Saturation: Incubate the hazy solution at a constant temperature (e.g., room temperature) for 30 minutes with occasional mixing. Centrifuge the tube at >10,000 x g for 5 minutes.

-

Analysis:

-

If a solid pellet is observed at the bottom of the tube, the solution is saturated. The solubility limit is the concentration calculated just before the final aliquot of buffer was added that failed to dissolve.

-

If no pellet is observed, the haze may be due to slow dissolution. Return to step 4 and allow more time for mixing.

-

Troubleshooting Common Solubility Issues

Even with established protocols, challenges can arise. This decision tree provides a logical framework for troubleshooting.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting DSS solubility problems.

Conclusion

The aqueous solubility of Dextran Sulfate Sodium is a multi-faceted property governed by its molecular weight, the ionic composition of the solvent, and temperature. While DSS is highly soluble in pure water, its solubility is significantly reduced in buffers with high ionic strength, such as PBS, and it is largely incompatible with buffers containing divalent cations like Ca²⁺ and Mg²⁺. For reliable and reproducible results, researchers should prioritize preparing DSS in high-purity water or a low-ionic-strength buffer like Tris-HCl. When venturing into novel buffer systems, a systematic solubility test is not just recommended but essential for experimental integrity. By understanding the underlying chemical principles and employing validated protocols, scientists can confidently prepare stable DSS solutions, ensuring the success of their downstream applications.

References

-

Perse, M., & Cerar, A. (2012). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Journal of Visualized Experiments, (62), 3741. Available at: [Link]

-

Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 104(1), 15-25. Available at: [Link]

-

BioSpectra. (2025). Dextran Sulfate Sodium Salt, MW 8,000 Safety Data Sheet. Retrieved from [Link]

-

JOVE. (2023). Dextran Sulfate Sodium (DSS) Modeling of Murine Colitis. Retrieved from [Link]

- Google Patents. (1989). Method for the manufacture of dextran sulfate and salts thereof.

-

Japanese Pharmacopoeia. (n.d.). Dextran Sulfate Sodium Sulfur 18. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Dextran sulfate sodium salt Technical Data Sheet. Retrieved from [Link]

-

Vandevelde, V., & Ruysschaert, J. M. (2012). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical chemistry, 84(14), 5917–5924. Available at: [Link]

-

BioSpectra. (n.d.). Dextran Sulfate Sodium Salt, MW 8,000 Safety Data Sheet. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Dextran Sulfate Sodium Salt (400,000-600,000 M.Wt). Retrieved from [Link]

-

University of Leicester. (n.d.). Old Protocol - Preparation of 50% dextran sulphate. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Murine Colitis modeling using Dextran Sulfate Sodium (DSS). Retrieved from [Link]

-

TdB Labs. (2020). Safety Data Sheet Dextran Sulfate Sodium. Retrieved from [Link]

-

Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]

-

Pharmacosmos. (n.d.). Physical properties of dextran molecules and fractions. Retrieved from [Link]

-

G-Biosciences. (2013). DSS, OneQuant™ DSS Product Information. Retrieved from [Link]

-

Sorachim. (n.d.). Dextran Sulphate sodium salt. Retrieved from [Link]

-

TdB Labs. (n.d.). Dextran sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]

-

Kim, D. H., & Jung, S. Y. (1981). The physico-chemical nature of prepared dextran sulfates. Archives of Pharmacal Research, 4(1), 35-42. Available at: [Link]

-

Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved from [Link]

-

Takara Bio. (n.d.). Buffers and powders. Retrieved from [Link]

-

protocols.io. (2023). Preparation of Buffers for PhageFISH protocol. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

Sources

- 1. Dextran sulfate sodium salt mol wt 40,000, powder Sigma Aldrich [sigmaaldrich.com]

- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thco.com.tw [thco.com.tw]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. le.ac.uk [le.ac.uk]

- 6. protocols.io [protocols.io]

- 7. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Dextran Sulfate Sodium Salt 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Dextran Sulphate sodium salt [sorachim.com]

- 11. Buffers and powders [takarabio.com]

- 12. The physico-chemical nature of prepared dextran sulfates -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 13. support.nanotempertech.com [support.nanotempertech.com]

Navigating the Nomenclature: A Comprehensive Technical Guide to Sodium 2-(trimethylsilyl)ethane-1-sulfonate and its Aliases

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, precision in nomenclature is as critical as the accuracy of a measurement. This guide provides an in-depth exploration of Sodium 2-(trimethylsilyl)ethane-1-sulfonate, a compound whose various names and abbreviations can be a source of confusion. We will dissect its chemical identity, clarify its relationship with similar compounds, and provide a technical framework for its application, particularly as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy.

Unraveling the Identity: Alternative Names and Points of Confusion

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is known by several synonyms, which can lead to ambiguity. A clear understanding of these is paramount to ensure the correct compound is being utilized in experimental work.

Common Synonyms and Identifiers:

-

IUPAC Name: Sodium 2-(trimethylsilyl)ethane-1-sulfonate

-

CAS Number: 18143-40-3

-

Molecular Formula: C₅H₁₃NaO₃SSi

-

Molecular Weight: 206.31 g/mol

A significant point of confusion arises from the common abbreviation DSS . While this can refer to our target compound, it is more frequently used for its isomer, Sodium 3-(trimethylsilyl)propane-1-sulfonate (CAS Number: 2039-96-5).[1][2] The latter is a widely used internal standard in NMR spectroscopy.[1][2]

Furthermore, the abbreviation DSS is also used for Dextran Sulfate Sodium , a compound used to induce colitis in animal models for inflammatory bowel disease research. The starkly different applications of these compounds underscore the critical importance of verifying the identity of a substance beyond its abbreviated name, primarily by using its CAS number.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Sodium 2-(trimethylsilyl)ethane-1-sulfonate is essential for its effective use.

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Soluble in water | General knowledge for sulfonated compounds |

| Purity | Typically ≥95% |

The key structural features of this molecule are the trimethylsilyl group ((CH₃)₃Si-), which provides a sharp, distinct signal in ¹H NMR, and the sulfonate group (-SO₃⁻), which imparts water solubility.

The Role in NMR Spectroscopy: An Internal Standard for Aqueous Solutions

The primary application of Sodium 2-(trimethylsilyl)ethane-1-sulfonate and its 3-isomer is as an internal standard for ¹H NMR spectroscopy in aqueous solutions, such as D₂O.[3]

Why are they good internal standards?

-

Sharp, Singlet Proton Signal: The nine equivalent protons of the trimethylsilyl group produce a strong, sharp singlet in the ¹H NMR spectrum, which is set to 0 ppm for chemical shift referencing.[4]

-

Chemical Inertness: These compounds are generally chemically inert and do not react with most analytes.

-

Water Solubility: The presence of the sodium sulfonate group makes them soluble in aqueous solvents, a critical requirement for biological and other aqueous-based samples.

-

Signal Position: The trimethylsilyl proton signal is located in a region of the spectrum (0 ppm) that is typically free from signals of most organic molecules, minimizing the risk of overlap.

Causality in Experimental Choices: The choice of an internal standard is a critical decision in quantitative NMR (qNMR). An ideal standard should be non-reactive with the sample, soluble in the chosen solvent, and have a signal that does not overlap with any analyte signals.[5][6][7] The trimethylsilyl sulfonates meet these criteria for a wide range of aqueous samples.

Distinguishing Isomers: 2-(trimethylsilyl)ethane-1-sulfonate vs. 3-(trimethylsilyl)propane-1-sulfonate

While both isomers can serve as NMR standards, there are subtle differences to consider. The length of the alkyl chain separating the trimethylsilyl group and the sulfonate group can influence their interaction with certain analytes. For instance, the more commonly used 3-isomer (often referred to as DSS) has been reported to interact with cationic peptides, which can affect the accuracy of chemical shift measurements.[8] While specific comparative studies on the 2-isomer are less common, its shorter alkyl chain might lead to different interaction profiles.

Logical Relationship of Isomer Choice:

Caption: Selection of the appropriate silylated sulfonate isomer as an NMR standard may depend on the properties of the analyte to minimize potential interactions.

Experimental Protocol: Use as an Internal Standard in NMR Sample Preparation

This protocol provides a general workflow for using a silylated sulfonate as an internal standard for ¹H NMR in an aqueous solvent (e.g., D₂O). This is an adapted protocol, as specific, detailed procedures for Sodium 2-(trimethylsilyl)ethane-1-sulfonate are not widely published. The principles are directly transferable from the use of its more common 3-isomer.

Materials:

-

Analyte of interest

-

Sodium 2-(trimethylsilyl)ethane-1-sulfonate (or the chosen isomer)

-

Deuterated solvent (e.g., D₂O)

-

NMR tube and cap

-

Vortex mixer

-

Pipettes

Step-by-Step Methodology:

-

Prepare a Stock Solution of the Internal Standard:

-

Accurately weigh a known amount of Sodium 2-(trimethylsilyl)ethane-1-sulfonate.

-

Dissolve it in a known volume of the deuterated solvent to create a stock solution of a specific concentration (e.g., 1 mM).

-

Self-Validating Step: Ensure complete dissolution by visual inspection and gentle vortexing. Any undissolved standard will lead to inaccurate quantification.

-

-

Prepare the Analyte Sample:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a known volume of the internal standard stock solution prepared in Step 1.

-

Causality: Using the standard solution as the solvent ensures a homogenous mixture and a known concentration of the standard in the final sample.

-

-

Transfer to NMR Tube:

-

Transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).

-

-

Acquire NMR Spectrum:

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

-

Data Processing:

-

Reference the spectrum by setting the chemical shift of the trimethylsilyl proton singlet to 0.00 ppm.

-

For quantitative analysis (qNMR), integrate the area of the standard's singlet and the area of a well-resolved signal from the analyte. The concentration of the analyte can then be calculated based on the known concentration of the standard and the ratio of the integrals, accounting for the number of protons contributing to each signal.

-

Experimental Workflow Diagram:

Caption: A typical workflow for preparing an aqueous NMR sample with an internal standard.

Conclusion

Sodium 2-(trimethylsilyl)ethane-1-sulfonate, while less common than its 3-isomer, is a valuable tool for NMR spectroscopy in aqueous solutions. A clear understanding of its nomenclature and the potential for confusion with other compounds abbreviated as "DSS" is crucial for its correct application. By following established protocols for the use of silylated internal standards, researchers can achieve accurate and reliable chemical shift referencing and quantification. The choice between the 2- and 3-isomers may be influenced by the nature of the analyte, and further comparative studies would be beneficial to the scientific community.

References

-

ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

- Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513.

- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 645-51.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved from [Link]

- Prakash, G. K. S., & Mathew, T. (2000). Tris(trimethylsilyl)sulfonium and Methylbis(trimethylsilyl)sulfonium Ions: Preparation, NMR Spectroscopy, and Theoretical studies(1). The Journal of Organic Chemistry, 65(22), 7646–7649.

- Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.

- Walczak, R. J., & D'Souza, M. J. (2007). Conformational Analysis of 3-(trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the Beta-Silyl Effect. The Journal of Organic Chemistry, 72(22), 8533-6.

- Gerothanassis, I. P., & Kalodimos, A. G. (2000).

-

PubChem. (n.d.). Sodium 3-(trimethylsilyl)-1-propanesulfonate. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Oxford. (2017, November). Quantitative NMR Spectroscopy.docx. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR spectroscopy for the study of molecular interactions. Retrieved from [Link]

Sources

- 1. 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt 0.97 Sodium 3-(trimethylsilyl)-1-propanesulfonate [sigmaaldrich.com]

- 2. Sodium 3-(trimethylsilyl)-1-propanesulfonate | C6H15NaO3SSi | CID 5167273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mastering ¹H NMR Referencing in Aqueous Solutions with DSS

Introduction: The Imperative of a Reliable Zero Point

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift (δ) is a cornerstone measurement, providing invaluable information about the electronic environment of a nucleus. However, chemical shifts are not absolute; they are measured relative to a reference compound. An ideal reference standard should be chemically inert, soluble in the sample matrix, produce a single, sharp resonance in a region free of sample signals, and its chemical shift should be independent of experimental conditions like temperature and pH.

For organic solvents, tetramethylsilane (TMS) has long been the established standard. In aqueous solutions, which are central to research in drug development, metabolomics, and structural biology, TMS is unsuitable due to its poor solubility.[1] This necessitates a water-soluble analogue, leading to the widespread adoption of sodium 4,4-dimethyl-4-silapentane-1-sulfonate, commonly known as DSS. The International Union of Pure and Applied Chemistry (IUPAC) recommends DSS as the primary reference for ¹H NMR in aqueous solutions, with its trimethylsilyl (TMSi) proton signal defined as 0.0 ppm.[2][3]

This guide provides a comprehensive overview and detailed protocols for the effective use of DSS, empowering researchers to achieve accurate, reproducible, and reliable NMR data in aqueous media.

DSS: The Gold Standard for Aqueous Referencing

DSS, or sodium 3-(trimethylsilyl)propane-1-sulfonate, is an organosilicon compound specifically designed for NMR referencing in aqueous systems.[4] Its utility stems from a combination of key molecular features.

Why DSS Excels: A Causal Explanation

-

Inert Reference Signal: The nine equivalent protons of the trimethylsilyl group are electronically shielded by the low electronegativity of the silicon atom.[5] This results in a sharp, high-intensity singlet at a high-field position (0.0 ppm), a spectral region typically devoid of signals from most biological molecules.

-

High Water Solubility: The ionic sulfonate group (–SO₃⁻Na⁺) confers excellent solubility in water and various aqueous buffers, making it a suitable internal standard.

-

pH Insensitivity: The sulfonic acid group is the salt of a strong acid. Consequently, it remains ionized across a wide pH range. This is a critical advantage, as the chemical shift of the reference TMSi protons is relatively insensitive to changes in sample pH.[4][6] This stability is paramount in biological studies where pH can vary between samples or during an experiment.

The DSS vs. TSP Debate

Another common aqueous standard is sodium 3-(trimethylsilyl)propionate-d₄ (TSP). While similar in structure, a crucial difference lies in its water-solubilizing group: a carboxylate instead of a sulfonate.

-

The Pitfall of TSP: The carboxylate group in TSP is the salt of a weak acid. Its protonation state, and therefore its electronic environment, is sensitive to pH changes, particularly near its pKa. This can lead to slight but significant shifts in the reference signal, introducing variability and error into chemical shift measurements.[4][6] For this reason, DSS is broadly recommended for studies requiring high precision, especially in biomolecular NMR.[6]

Data Presentation: Comparison of Aqueous ¹H NMR Reference Standards

| Feature | DSS (Sodium 4,4-dimethyl-4-silapentane-1-sulfonate) | TSP (Sodium 3-(trimethylsilyl)propionate) |

| Reference Signal (¹H) | ~0.0 ppm (by definition) | ~0.0 ppm |

| Solubilizing Group | Sulfonate (-SO₃⁻) | Carboxylate (-COO⁻) |

| pH Sensitivity | Low; sulfonate is a strong acid conjugate base.[4][6] | Higher; carboxylate pKa affects protonation and chemical shift.[4][6] |

| Additional ¹H Signals | Yes (m, ~2.9, ~1.75, ~0.63 ppm).[4] | Yes (for non-deuterated TSP). |

| Interactions | Can interact with positively charged proteins or micelles.[7][8][9] | Can interact with proteins. |

| Recommended Use | General purpose, especially for pH-sensitive or biomolecular studies.[2][6] | Suitable for non-critical applications at stable, neutral pH. |

Potential Pitfalls and Advanced Considerations

While DSS is the recommended standard, it is not without its challenges. Awareness of these potential issues is key to troubleshooting and ensuring data integrity.

Non-Specific Interactions

DSS is an amphipathic molecule and can engage in non-specific binding with macromolecules, particularly proteins with positively charged surfaces or membrane mimetics like micelles.[7][8]

-

Causality: The hydrophobic alkyl chain and TMSi group can interact with hydrophobic patches on proteins, while the anionic sulfonate group can interact with cationic residues.

-

Consequences: Such interactions can lead to a broadening of the DSS reference signal and, in some cases, a slight shift in its position.[8][10] If you observe a significantly broadened DSS peak (>1 Hz), it is a strong indicator of binding to your analyte.

-

Alternative Standard: For studies involving highly cationic peptides, 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) has been proposed as an alternative to mitigate these interactions.[4][9]

Unwanted Resonances: The Case for Deuterated DSS

Standard DSS gives rise to three additional methylene proton multiplets at approximately 0.63, 1.75, and 2.91 ppm.[4] In complex mixtures, such as those in metabolomics studies, these signals can overlap with and obscure important analyte resonances.

-

The Solution: To circumvent this issue, the use of deuterated DSS (DSS-d₆) is highly recommended.[11] In DSS-d₆, the protons on the alkyl chain are replaced with deuterium, eliminating the unwanted signals and leaving only the essential singlet reference peak at 0.0 ppm.[11]

Diagram: DSS Structure and Functionality

Caption: Chemical structure and functional components of DSS.

Experimental Protocols

Adherence to a rigorous and consistent protocol is essential for achieving high-quality, reproducible NMR data.

Protocol 1: Preparation of DSS Stock Solution

A concentrated, validated stock solution is a prerequisite for accurate and repeatable sample preparation.

-

Selection: Choose DSS-d₆ to avoid extraneous peaks, especially for metabolomics or complex mixture analysis.[11]

-

Weighing: Accurately weigh a sufficient amount of DSS-d₆ powder (e.g., 25 mg) using an analytical balance. DSS is hygroscopic, so perform this step promptly.

-

Dissolution: Dissolve the DSS-d₆ in a precise volume of high-purity D₂O (e.g., 5.00 mL) in a volumetric flask to create a stock solution (e.g., 5 mg/mL or ~22 mM).

-

Homogenization: Ensure complete dissolution by gentle vortexing or inversion. Avoid vigorous shaking to minimize bubble formation.

-

Storage: Store the stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: Preparing the Final NMR Sample (Internal Referencing)

This protocol details the standard method of adding DSS directly to the sample.

-

Sample Preparation: Prepare your analyte solution in the desired aqueous buffer (e.g., phosphate buffer). For the NMR lock, this solution should contain a minimum of 5-10% D₂O.[11] A common final sample volume for a standard 5 mm NMR tube is 600 µL.

-

Analyte Solution: In a clean microcentrifuge tube, pipette the required volume of your analyte solution (e.g., 540 µL).

-

Adding DSS: Add a precise volume of your DSS-d₆ stock solution to achieve the desired final concentration. A final concentration of 0.5 mM to 1 mM is typical for most applications.[2][11][12]

-

Example Calculation: To achieve a final concentration of 0.5 mM in a 600 µL sample from a 22 mM stock:

-

V₁ = (C₂ * V₂) / C₁ = (0.5 mM * 600 µL) / 22 mM ≈ 13.6 µL.

-

Adjust the analyte solution volume accordingly (e.g., 586.4 µL analyte solution + 13.6 µL DSS stock).

-

-

-

Mixing: Mix the final solution thoroughly by gentle pipetting or vortexing.

-

Transfer: Transfer the solution to a clean, high-quality NMR tube, ensuring the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm or 600 µL for a 5 mm tube).[13]

-

Validation: After data acquisition, check the DSS peak. Its line width should be sharp (ideally <1 Hz). A broad peak may indicate interaction with your sample components.[10][12]

Diagram: Experimental Workflow for NMR Sample Preparation

Caption: Step-by-step workflow for ¹H NMR sample preparation using DSS.

Data Acquisition and Referencing

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O in your sample. Tune and match the probe for the ¹H frequency.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Good shims are critical for sharp lines. For challenging samples, shimming on the sharp DSS signal can be an effective strategy.[12]

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a water suppression pulse sequence if necessary.

-

Processing: After Fourier transformation and phase correction, calibrate the spectrum. Set the chemical shift of the sharp singlet from the DSS trimethylsilyl protons to exactly 0.00 ppm.[2] This action references all other peaks in the spectrum to the IUPAC-recommended standard.[3]

-

Indirect Referencing of Other Nuclei: Once the ¹H spectrum is correctly referenced to DSS, other nuclei like ¹³C and ¹⁵N can be referenced indirectly using the unified chemical shift scale and specific gyromagnetic ratios, as recommended by IUPAC.[6][14]

Conclusion

The precise and accurate referencing of ¹H NMR spectra in aqueous solutions is fundamental to the integrity of chemical and biological research. DSS has established itself as the superior standard for this purpose due to its high solubility and, most importantly, the pH-insensitivity of its reference signal.[4][6] While potential interactions and the presence of extraneous signals are important considerations, these can be effectively managed by using appropriate concentrations and opting for the deuterated analogue, DSS-d₆. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently generate high-quality, reproducible, and correctly referenced NMR data, ensuring their findings are robust and comparable across studies.

References

-

Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

-

1H Chemical Shift Referencing in Aqueous Solutions. University of Ottawa NMR Facility Blog. [Link]

-

1D 1H NMR as a Tool for Fecal Metabolomics. Current Protocols in Toxicology. [Link]

-

DSS (NMR standard). Wikipedia. [Link]

-

Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR. [Link]

-

NMR Sample Preparation. National Isotope Development Center. [Link]

-

Protein chemical shift re-referencing. Wikipedia. [Link]

-

FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008). Biological Magnetic Resonance Bank (BMRB). [Link]

-

NMR FAQs. Advanced Analysis Centre, University of Guelph. [Link]

-

Indirect Chemical Shift Referencing. Biological Magnetic Resonance Bank (BMRB). [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

-

Chemical shift referencing. NESG Wiki. [Link]

-

Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. Journal of Biomolecular NMR. [Link]

-

How To Prepare And Run An NMR Sample. Aijiren Tech. [Link]

-

Interaction of DSS with serum protein can result in shifts of position... ResearchGate. [Link]

-

DSS (NMR Standard). chemeurope.com. [Link]

-

DSA: A New Internal Standard for NMR Studies of Cationic Peptides. Nowick, J. S. et al. [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 1H Chemical Shift Referencing in Aqueous Solutions [u-of-o-nmr-facility.blogspot.com]

- 2. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 3. bmrb.io [bmrb.io]

- 4. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 5. DSS_(NMR_Standard) [chemeurope.com]

- 6. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]

- 7. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1D 1H NMR as a Tool for Fecal Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmrprobe.org [nmrprobe.org]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Statistics [bmrb.io]

Mastering NMR Spectroscopy: A Detailed Protocol for the Preparation of DSS Stock Solutions

Abstract

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous samples, precise chemical shift referencing is paramount for accurate spectral interpretation and data comparability. Sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) has emerged as the gold standard internal reference compound, recommended by the International Union of Pure and Applied Chemistry (IUPAC) for its high water solubility and the pH-insensitivity of its trimethylsilyl proton signal. This application note provides a comprehensive, field-proven protocol for the preparation of DSS stock solutions, tailored for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this guide delves into the rationale behind each experimental choice, ensuring a robust and reproducible methodology.

Introduction: The Critical Role of DSS in Aqueous NMR

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions in solution. The chemical shift (δ), a cornerstone of NMR data, is highly sensitive to the local electronic environment of a nucleus. To establish a standardized scale for reporting chemical shifts, a reference compound is required. For organic solvents, tetramethylsilane (TMS) is the conventional standard. However, its poor solubility in water renders it unsuitable for biological and other aqueous NMR studies.

DSS (C₆H₁₅NaO₃SSi) addresses this limitation. It is a water-soluble solid whose trimethylsilyl protons produce a sharp, intense singlet at approximately 0 ppm, providing a reliable reference point for the ¹H NMR spectrum. This signal is largely independent of temperature and pH, a crucial advantage over alternatives like sodium trimethylsilyl propionate (TSP), which exhibits greater pH sensitivity. This guide will equip you with the expertise to prepare high-quality DSS stock solutions, a foundational step for acquiring reliable and reproducible NMR data.

Foundational Principles: Why Every Step Matters

The integrity of your NMR results is intrinsically linked to the quality of your reference standard. The following principles underpin the protocol detailed in this note:

-

Purity and Handling: DSS is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Proper handling and storage are crucial to ensure accurate weighing and prevent contamination.

-

Solvent Choice: The choice of deuterated solvent is critical. Deuterium oxide (D₂O) is the most common solvent for aqueous NMR samples and is the ideal choice for preparing a DSS stock solution. Using the same solvent for both the stock solution and the final NMR sample minimizes potential shifts due to solvent effects.

-

Concentration Accuracy: While the final concentration of DSS in the NMR tube is typically in the low millimolar to micromolar range, preparing a more concentrated stock solution allows for precise and convenient addition to multiple samples.

-

Avoiding Contamination: Trace impurities can introduce extraneous signals into your NMR spectrum, complicating analysis. Meticulous cleaning of all labware is essential.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative parameters for DSS.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₅NaO₃SSi | |

| Molar Mass | 218.32 g/mol | |

| Appearance | White solid | |

| Typical Stock Solution Concentration | 10 mM - 100 mM | Inferred from common lab practice |

| Typical Final NMR Concentration | 0.5 mM - 1 mM | |

| ¹H NMR Reference Peak | ~0 ppm (Trimethylsilyl protons) |

Experimental Protocol: Preparation of a 10 mM DSS Stock Solution in D₂O

This protocol details the preparation of a 10 mM DSS stock solution, a versatile concentration for various NMR applications.

Materials and Equipment

-

4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt (DSS) powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Analytical balance (4-decimal place)

-

Spatula

-

Weighing paper or boat

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated micropipettes (P1000, P200)

-

Vortex mixer

-

Clean, dry labware (e.g., beakers, graduated cylinders)

Step-by-Step Methodology

-

Aliquot D₂O: In a clean, dry microcentrifuge tube, aliquot 1.0 mL of D₂O using a calibrated P1000 micropipette. Cap the tube immediately to minimize atmospheric moisture absorption.

-

Weigh DSS: On an analytical balance, carefully weigh out 2.18 mg of DSS powder. Due to its hygroscopic nature, it is advisable to perform this step relatively quickly in a low-humidity environment if possible.

-

Dissolve DSS: Carefully transfer the weighed DSS powder into the microcentrifuge tube containing the 1.0 mL of D₂O.

-

Vortex to Mix: Cap the tube securely and vortex thoroughly until the DSS powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution to aid dissolution.

-